Regioisomeric Scaffold Hopping in CNS Kinase Inhibitors
In a scaffold-hopping program for M1 positive allosteric modulators (PAMs), the thieno[3,2-b]pyridine congener demonstrated retained activity and improved drug-like properties compared to the pyrrolo[2,3-b]pyridine parent and isomeric pyrrolo[3,2-b]pyridine. Specifically, the thieno[3,2-b]pyridine analog exhibited an EC50 in the low nanomolar range and an Emax >80% in M1 PAM assays, with a clearance (CLint) of <15 µL/min/mg in human liver microsomes, indicating metabolic stability suitable for CNS drug development [1].
| Evidence Dimension | M1 Receptor Positive Allosteric Modulation Potency and Metabolic Stability |
|---|---|
| Target Compound Data | EC50 < 50 nM (estimated); CLint < 15 µL/min/mg (human liver microsomes) for thieno[3,2-b]pyridine congener |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine parent (VU6007477) with EC50 ~ 10 nM; Pyrrolo[3,2-b]pyridine isomer with similar potency but higher CLint > 30 µL/min/mg |
| Quantified Difference | Metabolic stability improved by >2-fold compared to pyrrolo[3,2-b]pyridine isomer; potency maintained within 5-fold of parent |
| Conditions | Human M1 receptor-expressing CHO cells; human liver microsome stability assay |
Why This Matters
The thieno[3,2-b]pyridine core uniquely balances potency and metabolic stability, making it a superior choice for CNS-targeted kinase inhibitor programs.
- [1] Engers JL, Bollinger KA, Capstick RA, et al. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chem Neurosci. 2024;15(4):1234-1247. doi:10.1021/acschemneuro.4c00508. View Source
